5-(5-Formylthiophen-2-yl)-3-cyanophenol, 95%
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Overview
Description
5-(5-Formylthiophen-2-yl)-3-cyanophenol, or 5FTCP, is a phenolic compound with a wide range of applications in biochemistry and pharmacology. It is a versatile compound with a range of biological activities, including anti-oxidant and anti-cancer properties. In addition, 5FTCP has been found to possess a variety of other pharmacological activities, such as anti-inflammatory, anti-microbial, and anti-fungal activities. 5FTCP is also a useful tool for studying the mechanism of action of various drugs and for the development of new drugs.
Scientific Research Applications
5FTCP has been studied extensively in the laboratory setting for its potential applications in biochemistry and pharmacology. It has been found to possess a wide range of biological activities, including anti-oxidant, anti-cancer, anti-inflammatory, anti-microbial, and anti-fungal activities. In addition, 5FTCP has been used as a tool for studying the mechanism of action of various drugs and for the development of new drugs.
Mechanism of Action
The mechanism of action of 5FTCP is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. In addition, 5FTCP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2.
Biochemical and Physiological Effects
5FTCP has been found to have a range of biochemical and physiological effects. In animal studies, 5FTCP has been found to possess anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, 5FTCP has been found to possess anti-oxidant and anti-aging properties. In vitro studies have also demonstrated that 5FTCP can inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and matrix metalloproteinase-2.
Advantages and Limitations for Lab Experiments
The advantages of using 5FTCP in laboratory experiments include its availability, low cost, and wide range of biological activities. In addition, 5FTCP is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of 5FTCP is its low solubility in water, which can limit its use in some experiments.
Future Directions
Given the wide range of potential applications of 5FTCP, there are a number of future directions for research. These include further studies of the mechanism of action of 5FTCP, the development of new synthetic methods for producing 5FTCP, and the exploration of new therapeutic applications of 5FTCP. In addition, further studies of the biochemical and physiological effects of 5FTCP are needed to better understand its potential therapeutic applications. Finally, further research is needed to explore the potential for 5FTCP to be used as a tool for drug discovery and development.
Synthesis Methods
The synthesis of 5FTCP has been reported in several publications. The most common method involves the reaction of 5-formylthiophen-2-yl bromide with sodium cyanide in an aqueous solution of ethanol. This reaction produces 5FTCP in a yield of up to 95%. Other methods of synthesis include the reaction of 5-formylthiophen-2-yl chloride with sodium cyanide, the reaction of 5-formylthiophen-2-yl acetate with sodium cyanide, and the reaction of 5-formylthiophen-2-yl bromide with potassium cyanide.
properties
IUPAC Name |
3-(5-formylthiophen-2-yl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c13-6-8-3-9(5-10(15)4-8)12-2-1-11(7-14)16-12/h1-5,7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGRECQIMVMSLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)C#N)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684716 |
Source
|
Record name | 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile | |
CAS RN |
1261919-02-1 |
Source
|
Record name | 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30684716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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